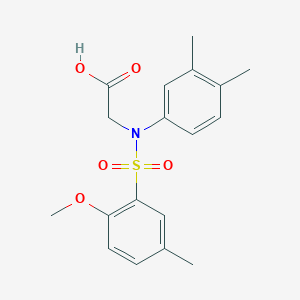![molecular formula C24H28FN5OS2 B305201 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305201.png)
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is a chemical compound that has been widely researched for its potential applications in scientific research. It is a member of the triazole family of compounds, which have been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been studied for its potential applications in a range of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a diagnostic tool, as it has been found to selectively bind to certain targets in cells.
Mecanismo De Acción
The mechanism of action of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is not yet fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in cells. It has been found to selectively bind to certain targets in cells, which may be responsible for its therapeutic effects.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antimicrobial activity against certain bacterial strains. It has also been found to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine in lab experiments is its selectivity for certain targets in cells, which may allow for more specific and targeted experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans. Additionally, it may have potential applications in other areas of research, such as drug discovery and diagnostics.
Métodos De Síntesis
The synthesis of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves the reaction of several chemical reagents. The exact method of synthesis may vary depending on the specific laboratory conditions, but the general steps involve the reaction of an ethyl triazole with a benzyl sulfide, followed by the addition of an acyl chloride and a piperazine derivative. The final product is then purified using various techniques such as column chromatography or recrystallization.
Propiedades
Fórmula molecular |
C24H28FN5OS2 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H28FN5OS2/c1-2-30-22(17-32-16-19-8-10-20(25)11-9-19)26-27-24(30)33-18-23(31)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11H,2,12-18H2,1H3 |
Clave InChI |
OWPBHRUGXIATRX-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305118.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)